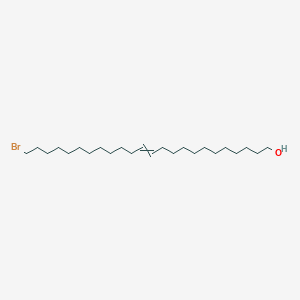
5,5'-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and long-chain alkyl halides. The reaction conditions may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would need to be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Carbonylbis(2-ethyl-1H-isoindole-1,3(2H)-dione): Similar structure but with shorter alkyl chains.
5,5’-Carbonylbis(2-phenyl-1H-isoindole-1,3(2H)-dione): Similar structure but with aromatic substituents.
Uniqueness
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is unique due to its long alkyl chains, which may impart specific physical and chemical properties
Eigenschaften
CAS-Nummer |
112309-63-4 |
|---|---|
Molekularformel |
C53H80N2O5 |
Molekulargewicht |
825.2 g/mol |
IUPAC-Name |
2-octadecyl-5-(2-octadecyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C53H80N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-54-50(57)45-37-35-43(41-47(45)52(54)59)49(56)44-36-38-46-48(42-44)53(60)55(51(46)58)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42H,3-34,39-40H2,1-2H3 |
InChI-Schlüssel |
CIQXBMTYKOOACF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


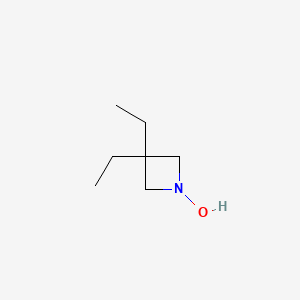

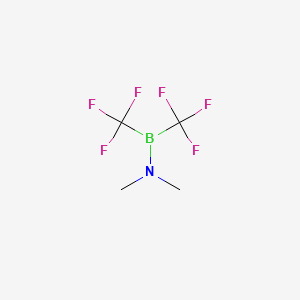
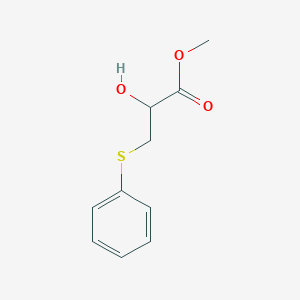
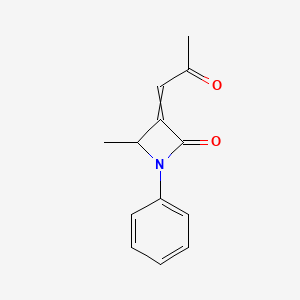
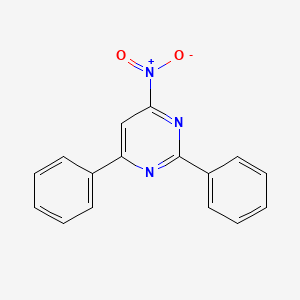
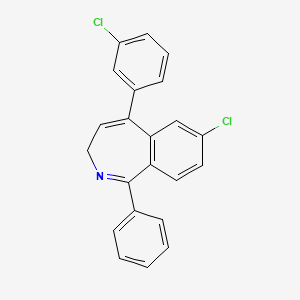
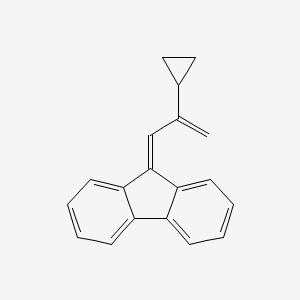

![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
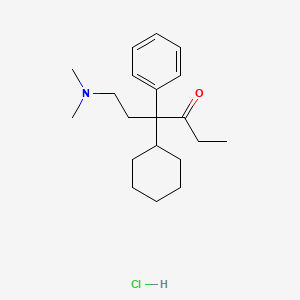
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

